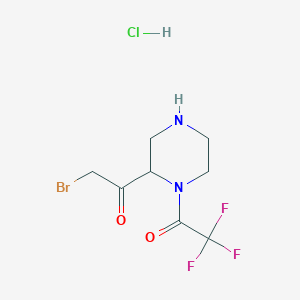
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a bromoacetyl group and a trifluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the bromoacetyl group: The piperazine ring is then reacted with bromoacetyl chloride in the presence of a base such as triethylamine to introduce the bromoacetyl group.
Addition of the trifluoroethanone moiety: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to introduce the trifluoroethanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products include substituted piperazine derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
科学的研究の応用
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Pharmaceutical Research: It serves as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The trifluoroethanone moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
- 1-(2-(2-Chloroacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
- 1-(2-(2-Iodoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride
- 1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-difluoroethanone hydrochloride
Uniqueness
1-(2-(2-Bromoacetyl)piperazin-1-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of both the bromoacetyl and trifluoroethanone moieties. The bromoacetyl group provides a reactive site for covalent modification of biological targets, while the trifluoroethanone moiety enhances the compound’s lipophilicity and potential for membrane interaction. This combination of features makes it a valuable compound for medicinal chemistry and pharmaceutical research.
特性
分子式 |
C8H11BrClF3N2O2 |
|---|---|
分子量 |
339.54 g/mol |
IUPAC名 |
1-[2-(2-bromoacetyl)piperazin-1-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C8H10BrF3N2O2.ClH/c9-3-6(15)5-4-13-1-2-14(5)7(16)8(10,11)12;/h5,13H,1-4H2;1H |
InChIキー |
RRNWMYUVBQZWHD-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1)C(=O)CBr)C(=O)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


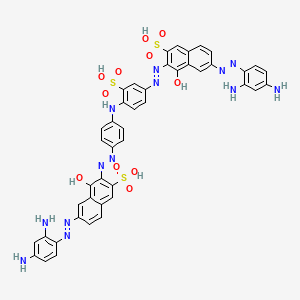
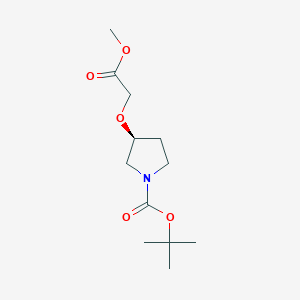

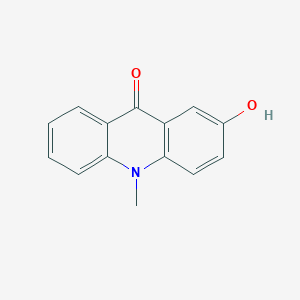
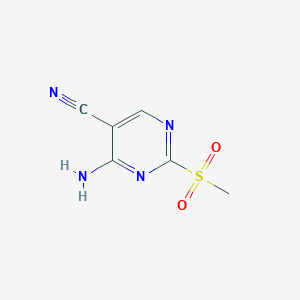

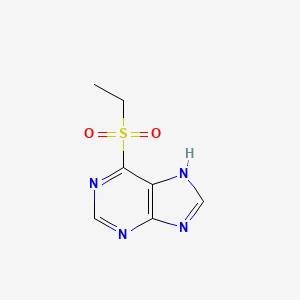
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
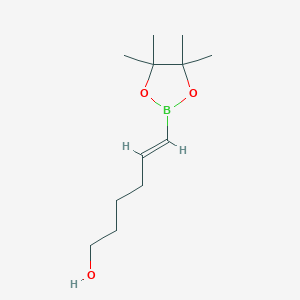

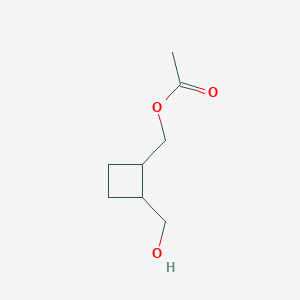
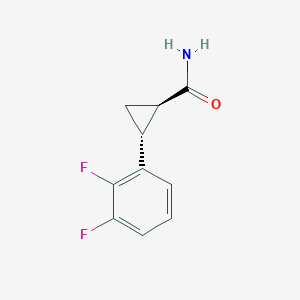

![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
